molecular formula C19H28ClNO2 B2763527 1-(Dipropylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride CAS No. 464877-37-0

1-(Dipropylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride

Cat. No.: B2763527
CAS No.: 464877-37-0
M. Wt: 337.89
InChI Key: FIZIFGZQIVLZNR-UHFFFAOYSA-N
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Description

1-(Dipropylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride is a synthetic organic compound known for its diverse applications in scientific research. This compound features a naphthalene ring, which is a polycyclic aromatic hydrocarbon, linked to a propanol moiety through an ether bond. The presence of the dipropylamino group adds to its chemical versatility, making it a valuable molecule in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dipropylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride typically involves the following steps:

    Formation of the Ether Bond: The initial step involves the reaction of naphthol with an appropriate halohydrin under basic conditions to form the naphthalen-2-yloxypropan-2-ol intermediate.

    Amination: The intermediate is then reacted with dipropylamine in the presence of a suitable catalyst to introduce the dipropylamino group.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and purity of the final product. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 1-(Dipropylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenation using bromine or chlorination under controlled conditions.

Major Products:

    Oxidation: Naphthalen-2-yl ketones or carboxylic acids.

    Reduction: Naphthalen-2-yl alcohols or amines.

    Substitution: Halogenated naphthalenes or other substituted derivatives.

Scientific Research Applications

1-(Dipropylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride is utilized in various scientific research domains:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in studies involving receptor binding and signal transduction pathways.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(Dipropylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The dipropylamino group can form hydrogen bonds and electrostatic interactions with the active sites of these targets, modulating their activity. The naphthalene ring enhances the compound’s ability to intercalate into hydrophobic regions of proteins or membranes, influencing their function.

Comparison with Similar Compounds

    1-(Naphthalen-2-yloxy)propan-2-ol: Lacks the dipropylamino group, resulting in different chemical properties and applications.

    1-(Dipropylamino)-3-(phenoxy)propan-2-ol: Features a phenyl ring instead of a naphthalene ring, altering its reactivity and biological activity.

Uniqueness: 1-(Dipropylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride is unique due to the combination of its naphthalene ring and dipropylamino group, which confer distinct chemical and biological properties. This makes it a versatile compound for various research applications, distinguishing it from other similar molecules.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(dipropylamino)-3-naphthalen-2-yloxypropan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO2.ClH/c1-3-11-20(12-4-2)14-18(21)15-22-19-10-9-16-7-5-6-8-17(16)13-19;/h5-10,13,18,21H,3-4,11-12,14-15H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIZIFGZQIVLZNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CC(COC1=CC2=CC=CC=C2C=C1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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